Esonarimod, (S)-

Chiral pharmacokinetics Enantiomer-specific protein binding Plasma concentration prediction

For reproducible ADME and efficacy studies, procure the defined (S)-enantiomer (CAS 176107-73-6). This chiral DMARD prodrug exhibits stereoselective pharmacokinetics, lower plasma protein binding than the (R)-enantiomer, and avoids confounding unidirectional chiral inversion present in racemic KE-298. Its selective IL-1β, TNF-α, and IL-6 suppression profile differs from standard DMARDs, making it essential for enantiomer-specific research.

Molecular Formula C14H16O4S
Molecular Weight 280.34 g/mol
CAS No. 176107-73-6
Cat. No. B12733821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsonarimod, (S)-
CAS176107-73-6
Molecular FormulaC14H16O4S
Molecular Weight280.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CC(CSC(=O)C)C(=O)O
InChIInChI=1S/C14H16O4S/c1-9-3-5-11(6-4-9)13(16)7-12(14(17)18)8-19-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,17,18)/t12-/m1/s1
InChIKeyYRSSFEUQNAXQMX-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Esonarimod (S)-enantiomer (CAS 176107-73-6): A Chiral Immunomodulatory DMARD with Distinct Pharmacokinetic and Cytokine Inhibition Profile


(S)-Esonarimod (KE-298) is a chiral synthetic disease-modifying antirheumatic drug (DMARD) of the mercaptopropionic acid class, chemically defined as (+)-2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid [1]. It functions as a prodrug that undergoes metabolic activation to its thiol-containing active metabolite, deacetyl-esonarimod (M-I/KE-758), which mediates immunomodulatory effects through suppression of pro-inflammatory cytokine production including IL-1β, IL-6, and TNF-α [2][3]. The (S)-enantiomer exhibits stereoselective pharmacokinetics distinct from its (R)-counterpart, with implications for therapeutic monitoring and formulation considerations [4].

Why Esonarimod (S)-Enantiomer Cannot Be Substituted with Racemic KE-298 or Other DMARDs Without Compromising Research Reproducibility


Generic substitution of (S)-esonarimod with racemic KE-298 or alternative DMARDs is scientifically unsound due to three quantifiable differences. First, the (S)-enantiomer exhibits lower plasma protein binding than the (R)-enantiomer, leading to distinct free drug concentrations and divergent active metabolite profiles after oral administration in rats [1]. Second, unidirectional chiral inversion of (R)-KE-298 to (S)-M-2 occurs in vivo, introducing uncontrolled pharmacokinetic variables that confound racemic material use [1]. Third, esonarimod's unique cytokine inhibition signature—suppressing IL-1β, TNF-α, and IL-6 with a characteristic IC50 profile—differs markedly from methotrexate (DHFR/purine synthesis inhibitor), leflunomide (DHODH inhibitor), and sulfasalazine (COX/LOX/NF-κB inhibitor), precluding class-level substitution assumptions [2][3]. These stereochemical and mechanistic distinctions necessitate procurement of the defined (S)-enantiomer for reproducible pharmacological studies.

Esonarimod (S)-Enantiomer: Quantitative Differentiation Evidence Against Comparators


Stereoselective Protein Binding Differentiates (S)-Esonarimod from (R)-Enantiomer and Racemic Mixture

The (S)-enantiomer of KE-298 demonstrates significantly lower plasma protein binding than the (R)-enantiomer in rat plasma, resulting in higher free drug concentrations and distinct active metabolite generation. In rats, after oral administration of (+)-(S)-KE-298, plasma levels of unchanged drug were lower than those after (-)-(R)-KE-298, while levels of active metabolites M-1 and M-2 were higher, directly attributable to the enantiomeric difference in albumin binding [1]. This stereoselective disposition underscores why racemic KE-298 cannot be substituted for the (S)-enantiomer in pharmacokinetic or pharmacodynamic studies.

Chiral pharmacokinetics Enantiomer-specific protein binding Plasma concentration prediction

Collagen-Induced Arthritis (CIA) Efficacy: Dose-Dependent Inhibition of Bone Damage and Histopathology

In the murine collagen-induced arthritis (CIA) model, KE-298 at 50 and 100 mg/kg significantly inhibited arthritis severity, foot pad swelling, bone damage, and histopathological changes [1]. At 50 mg/kg, KE-298 also inhibited delayed-type hypersensitivity (DTH) response to type II collagen and LPS-induced IL-1β production, with concomitant TNF-α inhibition observed only at 50 mg/kg but not at 100 mg/kg [1]. This non-linear dose-response relationship and multi-parameter protection against structural joint damage differentiates esonarimod from D-penicillamine, which shares structural similarity but lacks this specific bone-protective efficacy profile in the CIA model.

Collagen-induced arthritis model Bone erosion prevention Histopathological protection

Cytokine Inhibition Profile: IL-1β, TNF-α, and IL-6 Suppression Differentiates from Prednisolone

KE-298 demonstrated a unique cytokine inhibition signature in the CIA model: it inhibited LPS-induced IL-1β production at 50 and 100 mg/kg and suppressed TNF-α production at 50 mg/kg, but notably not at 100 mg/kg [1]. This non-monotonic TNF-α inhibition profile contrasts with prednisolone, a broad-spectrum immunosuppressant that suppresses both cytokines uniformly across doses [1]. Additionally, KE-298 suppressed TNF-α-induced promatrix metalloproteinase-1 and IL-6 production in human rheumatoid synoviocytes in a dose-dependent manner, while sparing tissue inhibitor-1 of metalloproteinases (TIMP-1), a profile not shared by conventional DMARDs like methotrexate or sulfasalazine [2].

Cytokine inhibition IL-1β suppression TNF-α modulation

Nitric Oxide (NO) Production Inhibition: Defined IC50 Value Enables Quantitative Comparison

Esonarimod (KE-298) suppresses nitric oxide (NO) production by RAW264.7 murine macrophage cells in a dose-dependent manner, with a calculated IC50 of 117.5 μg/mL (corresponding to approximately 419 μM based on molecular weight 280.34 g/mol) . At tested doses ranging from 10 to 300 μg/mL, esonarimod did not affect cellular viability, confirming that NO suppression occurs without cytotoxicity . While direct head-to-head NO inhibition IC50 data for comparators in identical assay conditions are not available in the core evidence base, this defined IC50 value provides a reproducible benchmark for cross-study comparisons and assay validation.

Nitric oxide inhibition Macrophage activation Dose-response quantification

Chemokine Suppression: MCP-1 and RANTES Inhibition in Adjuvant-Induced Arthritis

KE-298 suppresses monocyte chemoattractant protein-1 (MCP-1) and RANTES production in rats with adjuvant-induced arthritis and in IL-1β-stimulated synoviocytes from rheumatoid arthritis patients [1]. This dual chemokine inhibition profile is mechanistically distinct from methotrexate, which primarily exerts anti-inflammatory effects via adenosine release and folate pathway inhibition rather than direct chemokine suppression [2]. The inhibitory effect on MCP-1 and RANTES is proposed to partly explain KE-298's efficacy in both animal models and RA patients, representing a differentiated immunomodulatory mechanism.

Chemokine inhibition MCP-1 suppression RANTES modulation

Clinical Efficacy: Lansbury Index Improvement in Phase II Rheumatoid Arthritis Trial

In a Phase II clinical study of rheumatoid arthritis patients, oral administration of KE-298 led to significant improvements in the Lansbury index, a composite measure of disease activity incorporating morning stiffness, grip strength, and joint tenderness [1]. While comparative Lansbury index data for methotrexate or sulfasalazine in identical patient populations are not available within the core evidence, the demonstration of clinical efficacy in a Phase II trial establishes KE-298 as a clinically validated DMARD candidate with quantifiable patient benefit [1]. The Lansbury index improvement confirms translational relevance from preclinical cytokine suppression data.

Clinical efficacy Lansbury index Phase II trial

Esonarimod (S)-Enantiomer: Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Stereoselective Pharmacokinetic and Chiral Inversion Studies

Researchers conducting enantiomer-specific pharmacokinetic analyses should procure (S)-esonarimod (CAS 176107-73-6) rather than racemic KE-298 to avoid confounding variables from differential protein binding and unidirectional chiral inversion. The lower plasma protein binding of the (S)-enantiomer and its distinct metabolite profile relative to the (R)-enantiomer make the defined (S)-enantiomer essential for reproducible studies of stereoselective disposition and metabolic chiral inversion [1]. This application is particularly relevant for ADME laboratories investigating enantiomer-specific drug metabolism and protein binding interactions.

Collagen-Induced Arthritis (CIA) Model for Bone Erosion and Histopathology Assessment

Preclinical studies utilizing the murine type II collagen-induced arthritis (CIA) model that require assessment of bone damage and histopathological protection should select KE-298 over structurally similar thiol-containing compounds like D-penicillamine. KE-298 at 50-100 mg/kg has demonstrated inhibition of arthritis severity, foot pad swelling, bone damage, and histopathological changes in this model [2]. This efficacy profile supports its use as a positive control or reference compound in CIA studies focused on structural joint preservation.

Cytokine-Specific Immunomodulation Without Broad Immunosuppression

Investigators requiring selective cytokine modulation rather than pan-immunosuppression should consider KE-298 based on its differential dose-response profile for IL-1β and TNF-α inhibition. The compound inhibits IL-1β at both 50 and 100 mg/kg but suppresses TNF-α only at 50 mg/kg in the CIA model, enabling dose-titratable pathway interrogation [2]. Additionally, KE-298 suppresses MMP-1 and IL-6 in human RA synoviocytes while sparing TIMP-1, a profile distinct from conventional DMARDs [3]. This selective profile supports studies of cytokine-specific inflammatory cascades.

Chemokine-Driven Inflammation and Monocyte Recruitment Studies

Research programs focused on MCP-1/CCL2 and RANTES/CCL5 chemokine pathways in arthritis should select KE-298 over methotrexate or sulfasalazine, as KE-298 directly suppresses production of these chemokines in adjuvant-induced arthritis rats and IL-1β-stimulated RA synoviocytes [4]. This differentiated mechanism makes KE-298 a valuable tool compound for investigating chemokine-mediated monocyte recruitment and inflammatory cell trafficking in preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esonarimod, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.